Product packaging for 3-(6-Hydroxyindol-3-yl)lactate(Cat. No.:)

3-(6-Hydroxyindol-3-yl)lactate

Cat. No.: B1242971
M. Wt: 220.2 g/mol
InChI Key: QVXYTCLWWRPFPW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Hydroxyindol-3-yl)lactate is a hydroxyindole derivative of significant interest in biochemical and neurological research. Hydroxyindoles are a class of organic compounds characterized by a hydroxyl group attached to an indole ring, and they are recognized for their diverse biological activities and potential as therapeutic agents . This compound is closely related to 3-(Indol-3-yl)lactate, a known metabolite, and shares the core structural features of indolyl carboxylic acids and derivatives . While specific applications for this compound are an active area of investigation, research on analogous hydroxyindoles reveals promising research value. Recent studies highlight that certain hydroxyindole analogs, such as 3-, 6-, and 7-hydroxyindole, function as potent inhibitors of ferroptosis—a regulated form of cell death driven by phospholipid peroxidation that is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's . These hydroxyindoles are believed to inhibit ferroptosis through their intrinsic radical-trapping antioxidant (RTA) activity, which helps protect neuronal cultures from cell death . This mechanism positions hydroxyindoles, including this compound, as compelling candidates for investigating neuroprotective pathways. Metabolomic studies also indicate that indole metabolites, such as Indole-3-lactic acid, can be sensitive to hormonal fluctuations in biological systems, suggesting a potential role in endocrine and metabolic research . Researchers can leverage this compound to explore its specific interactions with enzymes like hydroxyacid oxidases and its broader function in cellular metabolism. Intended Use This product is labeled For Research Use Only (RUO) . RUO products are intended for laboratory research procedures and are not intended for the diagnostic, therapeutic, or prophylactic treatment of humans or animals . This reagent is not a drug and has not been approved by regulatory authorities for clinical use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10NO4- B1242971 3-(6-Hydroxyindol-3-yl)lactate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10NO4-

Molecular Weight

220.2 g/mol

IUPAC Name

2-hydroxy-3-(6-hydroxy-1H-indol-3-yl)propanoate

InChI

InChI=1S/C11H11NO4/c13-7-1-2-8-6(3-10(14)11(15)16)5-12-9(8)4-7/h1-2,4-5,10,12-14H,3H2,(H,15,16)/p-1

InChI Key

QVXYTCLWWRPFPW-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2CC(C(=O)[O-])O

Origin of Product

United States

Biosynthetic Pathways and Endogenous Formation

Tryptophan Metabolism as a Primary Bioprecursor Pathway

The biosynthesis of the core indolelactate structure is deeply rooted in the metabolic processing of tryptophan by the gut microbiota. mdpi.com This pathway is a crucial branch of tryptophan metabolism, distinct from the host's primary kynurenine (B1673888) and serotonin (B10506) pathways. mdpi.comnih.gov The process is initiated when dietary tryptophan that escapes absorption in the upper gastrointestinal tract becomes available to microorganisms in the colon. wur.nl

The first committed step in the microbial production of indole-3-lactate is the conversion of tryptophan to indole-3-pyruvate (IPyA). frontiersin.org This transamination reaction establishes IPyA as a central, albeit often unstable, intermediate. frontiersin.org It serves as a branching point from which various indole (B1671886) derivatives can be synthesized by the gut microbiota. nih.gov

The conversion of tryptophan to IPyA is catalyzed by a class of enzymes known as aromatic amino acid aminotransferases (ArATs). frontiersin.org These enzymes facilitate the transfer of an amino group from tryptophan to an α-keto acid acceptor, yielding IPyA. wur.nl ArATs are phylogenetically conserved and are found in a wide range of gut bacteria, highlighting their fundamental role in amino acid metabolism. frontiersin.org

Following its formation, indole-3-pyruvate is reduced to indole-3-lactate. This critical reduction step is carried out by dehydrogenases. One of the key enzymes identified in this role is phenyllactate dehydrogenase (fldH). frontiersin.org Other functionally similar enzymes, such as indolelactate dehydrogenase (ILDH), also perform this conversion in various bacterial species. wur.nl This enzymatic action completes the formation of the indole-3-lactate backbone, which is the direct precursor to 3-(6-Hydroxyindol-3-yl)lactate.

The final step, the hydroxylation at the C-6 position of the indole ring, is not well-documented as a primary microbial action. Evidence suggests this modification may be performed by host enzymes. Host cytochrome P450 enzymes, specifically CYP2A6 located in the liver, are known to oxidize indole and its derivatives. frontiersin.orgmdpi.com These enzymes can hydroxylate the indole ring at various positions, including the C-6 position to form 6-hydroxyindole (B149900). mdpi.com It is therefore plausible that microbially-produced indole-3-lactate is absorbed into circulation and subsequently hydroxylated by hepatic CYP enzymes to form this compound.

Enzymes in the Biosynthetic Pathway

EnzymeFunctionPathway Step
Aromatic Amino Acid Aminotransferase (ArAT) Catalyzes the transamination of Tryptophan.Tryptophan → Indole-3-pyruvate (IPyA) frontiersin.org
Phenyllactate Dehydrogenase (fldH) / Indolelactate Dehydrogenase (ILDH) Catalyzes the reduction of Indole-3-pyruvate.Indole-3-pyruvate (IPyA) → Indole-3-lactate (ILA) wur.nlfrontiersin.org
Cytochrome P450 (e.g., CYP2A6) Potentially catalyzes the hydroxylation of the indole ring.Indole-3-lactate (ILA) → this compound frontiersin.orgmdpi.com

Microbial Contributions to this compound Biosynthesis

The production of the precursor molecule, indole-3-lactate, is a hallmark of specific gut commensal bacteria. The capacity to metabolize tryptophan down this pathway is not universal among gut microbes and is concentrated within certain genera.

Research has identified several key bacterial species capable of producing significant amounts of indole-3-lactate from tryptophan.

Clostridium sporogenes : This species is a well-documented and efficient producer of various tryptophan catabolites, including indole-3-lactate. bevital.no

Bifidobacterium species : Numerous strains within this genus are known to produce ILA. Species commonly found in the infant gut, such as Bifidobacterium longum, Bifidobacterium breve, and Bifidobacterium bifidum, are particularly proficient producers. wur.nlbevital.no

Lactobacillus species : Certain members of the Lactobacillus genus can also convert tryptophan to ILA. wur.nl

Peptostreptococcus species : These bacteria are also recognized for their role in the reductive metabolism of tryptophan, which includes the formation of ILA. wur.nl

The ability of these microorganisms to produce indole-3-lactate is encoded by specific genes within their genomes.

In Clostridium sporogenes, the gene fldH encodes for phenyllactate dehydrogenase, the enzyme responsible for converting IPyA to ILA. frontiersin.org This gene is part of a larger gene cluster (fld) that metabolizes aromatic amino acids. frontiersin.org

In Bifidobacterium and Lactobacillus species, the conversion is carried out by enzymes identified as indolelactate dehydrogenases (ILDH). wur.nl The presence and activity of these enzymes are the primary determinants of a strain's capacity for ILA production.

Microorganisms Producing Indole-3-Lactate

Microorganism Genus/SpeciesKey Enzyme(s)
Clostridium sporogenes Phenyllactate Dehydrogenase (fldH) frontiersin.orgbevital.no
Bifidobacterium spp. (e.g., B. longum, B. breve)Indolelactate Dehydrogenase (ILDH) wur.nlbevital.no
Lactobacillus spp. Indolelactate Dehydrogenase (ILDH) wur.nl
Peptostreptococcus spp. Phenyllactate Dehydratase gene cluster wur.nl

In Vitro Reconstruction and Characterization of Biosynthetic Modules

The elucidation of biosynthetic pathways often relies on the in vitro reconstruction of metabolic steps using purified enzymes or cell-free systems. nih.govrsc.org This approach allows for the precise characterization of enzyme function, substrate specificity, and reaction mechanisms, free from the complexity of a living cell.

A notable example, while not for the exact target compound, involves the biosynthesis of a related 6-substituted indole derivative, 3-hydroxy-6-dimethylallylindolin-2-one, in Actinoplanes missouriensis. nih.gov Researchers identified a gene cluster responsible for its production and characterized the function of the encoded enzymes in vitro. nih.gov Using recombinant proteins produced in Escherichia coli, they demonstrated that the prenyltransferase IptA-Am converts tryptophan into 6-dimethylallyltryptophan (6-DMAT), which is then acted upon by the tryptophanase TnaA-Am to form 6-dimethylallylindole (6-DMAI). nih.gov This study showcases how in vitro enzyme assays, where purified enzymes are incubated with proposed substrates (like tryptophan and dimethylallyl pyrophosphate), can confirm the function of individual biosynthetic modules. The products of these reactions are typically analyzed using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to confirm their structures. nih.gov

Similarly, the enzymes of the indolelactate pathway have been studied in vitro. The activity of indolelactate dehydrogenase (ILDH) can be confirmed by incubating the purified enzyme with its substrate, indole-3-pyruvic acid, and the cofactor NADH, and then detecting the formation of indole-3-lactic acid. nih.govresearchgate.net Such cell-free reconstructions are critical for verifying the proposed biosynthetic steps leading to compounds like this compound and for understanding the regulation of their production. nih.gov

Table 2: Examples of In Vitro Studies on Indole Derivative Biosynthesis

Study FocusOrganismMethodKey Finding
Biosynthesis of 3-hydroxy-6-dimethylallylindolin-2-one Actinoplanes missouriensisIn vitro enzyme assays with recombinant IptA-Am and TnaA-Am proteins. nih.govConfirmed that IptA-Am and TnaA-Am are sufficient to synthesize 6-dimethylallylindole from tryptophan and DMAPP. nih.gov
Gluconeogenesis from L-lactate Rat Liver MitochondriaReconstitution with isolated mitochondria and a cocktail of gluconeogenesis enzymes. nih.govDemonstrated that mitochondria can take up and metabolize L-lactate to provide precursors for gluconeogenesis. nih.gov
Biosynthesis of 3-Hydroxypicolinic Acid Bacterial SourceIn vitro reconstitution with purified enzymes (aminotransferase, monooxygenase, dehydrogenase). rsc.orgSuccessfully reconstituted the complete biosynthetic pathway from L-lysine to 3-hydroxypicolinic acid. rsc.org

Comparative Analysis of Indolelactate Biosynthesis Across Biological Systems

The capacity to metabolize tryptophan into indole derivatives, including indolelactates, is widespread across different biological systems but exhibits significant variation in pathways and end products.

Bacteria: The most prolific and diverse producers of indolelactates are bacteria, particularly those residing in the mammalian gut. nih.gov Members of the phyla Firmicutes and Bacteroidetes, such as Clostridium, Lactobacillus, and Bifidobacterium species, are well-documented producers of indole-3-lactic acid (ILA) from tryptophan via the indole-3-pyruvic acid pathway. nih.govnih.govmdpi.comnih.gov However, the ability to produce specific indole derivatives varies significantly even between different strains of the same bacterial species. mdpi.com For example, a study of 186 lactic acid bacteria strains found specific ILA-producing capabilities primarily in Lactiplantibacillus strains, while other genera showed little to no production. mdpi.com In the actinomycete Actinoplanes missouriensis, a different pathway modification exists where tryptophan is first prenylated at the 6-position before further conversion. nih.gov

Eukaryotes: In eukaryotes, the direct synthesis of indolelactate is less common. The primary fate of tryptophan in animals is the kynurenine pathway, which accounts for the majority of tryptophan catabolism, and the serotonin pathway, which leads to the synthesis of the neurotransmitter serotonin and the hormone melatonin. darmzentrum-bern.chfrontiersin.org However, eukaryotes play a crucial role in modifying microbially-produced indole derivatives. Indole and other indole compounds absorbed from the gut can be hydroxylated in the liver by cytochrome P450 enzymes, potentially leading to the formation of this compound from its non-hydroxylated precursor. mdpi.com Some studies have also detected indolelactate in lower eukaryotes, such as the parasite Leishmania mexicana, suggesting endogenous metabolic capabilities, though the precise pathways may differ from those in bacteria. gla.ac.uk

Plants: In plants, tryptophan is a precursor to a wide array of secondary metabolites, most notably the phytohormone indole-3-acetic acid (IAA). core.ac.uk The biosynthesis of IAA can also proceed through the indole-3-pyruvic acid pathway, making indolelactic acid a potential byproduct in plant systems as well. core.ac.uk The enzymatic machinery for tryptophan metabolism in plants is distinct, featuring enzymes like tryptophan decarboxylase and tryptamine (B22526) 5-hydroxylase for serotonin synthesis, a different route than that found in animals. mdpi.comfrontiersin.org

This comparative analysis highlights that while the core building block, tryptophan, is universal, its metabolic fate is highly divergent, with bacteria being the primary source of indolelactates, which can then be further processed by host eukaryotic systems.

Table 3: Comparative Overview of Indolelactate-Related Biosynthesis

Biological SystemPrimary Pathway from TryptophanKey EnzymesTypical End Products
Gut Bacteria (e.g., Clostridium, Lactobacillus) Indole-3-Pyruvic Acid Pathway nih.govnih.govAromatic Aminotransferase, Indolelactate Dehydrogenase core.ac.uknih.govIndole-3-lactic acid, Indole-3-propionic acid, Indole-3-acetic acid nih.govwur.nl
Animals (e.g., Humans) Kynurenine Pathway, Serotonin Pathway darmzentrum-bern.chfrontiersin.orgTryptophan 2,3-dioxygenase, Tryptophan Hydroxylase darmzentrum-bern.chfrontiersin.orgKynurenine, Serotonin, Melatonin darmzentrum-bern.chfrontiersin.org (Can modify microbial indoles via CYP enzymes mdpi.com)
Plants Indole-3-Acetic Acid (IAA) Biosynthesis, Serotonin Pathway core.ac.ukmdpi.comTryptophan Aminotransferase, Tryptophan Decarboxylase core.ac.ukmdpi.comIndole-3-acetic acid (Auxin), Serotonin core.ac.ukmdpi.com
Protozoa (e.g., Leishmania) Amino Acid Catabolism gla.ac.ukTransaminases, DehydrogenasesIndolelactate detected as a metabolite. gla.ac.uk

Chemical Synthesis and Derivatization Strategies for Research Applications

Total Synthesis Approaches for 3-(6-Hydroxyindol-3-yl)lactate

The total synthesis of this compound can be achieved through various strategic routes, primarily involving the construction of the indole (B1671886) core followed by the introduction of the lactate (B86563) side chain, or by utilizing a pre-functionalized indole starting material.

A principal strategy for synthesizing this compound involves the chemical union of a 6-hydroxyindole (B149900) framework with a three-carbon unit derived from lactic acid. The synthesis of the 6-hydroxyindole core can be accomplished using several well-established methods for indole formation.

The Fischer indole synthesis stands out as a highly adaptable method, which proceeds through the acid-catalyzed cyclization of a phenylhydrazone, formed from a phenylhydrazine (B124118) and a carbonyl compound. wikipedia.org To generate a 6-hydroxyindole, one could start with 4-hydroxyphenylhydrazine. It is often necessary to protect the hydroxyl group, for instance, as a benzyl (B1604629) or silyl (B83357) ether, to ensure its stability during the acidic cyclization step.

An alternative pathway is the Bischler-Möhlau indole synthesis , which involves the reaction of an α-halo-ketone with an arylamine. researchgate.netpharmaguideline.com A modified version of this reaction, using m-aminophenol and benzoin, has been reported to yield both 4-hydroxy and 6-hydroxy isomers of 2,3-diphenylindole, indicating its potential for creating the required 6-hydroxyindole structure. researchgate.net

Following the successful synthesis of the 6-hydroxyindole core, the 3-lactate side chain can be appended. A standard method for the C3-alkylation of indoles is the reaction with a suitable electrophile. For example, a protected 6-hydroxyindole can be reacted with a lactate derivative that has a leaving group, such as ethyl 2-chloro-3-oxopropanoate. This would be followed by the reduction of the resulting keto group and subsequent removal of the protecting groups.

The Nenitzescu indole synthesis provides another route, reacting a benzoquinone with a β-enamino ester to directly produce a 5-hydroxyindole (B134679) derivative. pharmaguideline.comunina.it Although this yields a different isomer, modifications to this reaction or further functionalization steps could potentially lead to the desired 6-hydroxyindole framework.

A potential synthetic pathway is detailed in the table below:

StepReactionReagents and ConditionsIntermediate/Product
1Protection of 4-aminophenolBenzyl bromide, K₂CO₃, Acetone4-(Benzyloxy)aniline
2Diazotization and reductionNaNO₂, HCl; then SnCl₂, HCl(4-(Benzyloxy)phenyl)hydrazine
3Fischer Indole SynthesisPyruvic acid, H⁺ (e.g., PPA)6-(Benzyloxy)-1H-indole-2-carboxylic acid
4DecarboxylationHeat6-(Benzyloxy)-1H-indole
5C3-AcylationEthyl oxalyl chloride, AlCl₃Ethyl 2-(6-(benzyloxy)-1H-indol-3-yl)-2-oxoacetate
6ReductionNaBH₄, MeOHEthyl 2-(6-(benzyloxy)-1H-indol-3-yl)-2-hydroxyacetate
7DeprotectionH₂, Pd/CThis compound

Given that the biological effects of this compound are likely dependent on its stereochemistry, methods for preparing its individual enantiomers are of significant interest. This can be accomplished through asymmetric catalysis, the use of chiral auxiliaries, or enzymatic resolution. uniovi.es

Asymmetric Catalysis: A critical step, such as the reduction of the ketone in an intermediate like ethyl 2-(6-(benzyloxy)-1H-indol-3-yl)-2-oxoacetate, can be performed using a chiral reducing agent or catalyst. The Corey-Itsuno reduction, for example, employs a chiral oxazaborolidine catalyst to produce an enantiomerically enriched alcohol.

Chiral Pool Synthesis: Utilizing a chiral starting material, such as L- or D-lactic acid, can embed the desired stereochemistry from the outset. This chiral lactic acid derivative can then be coupled with the indole nucleus.

Enzymatic Resolution: A racemic mixture of this compound or a suitable precursor can be separated into its constituent enantiomers using enzymes like lipases. uniovi.es These enzymes can selectively acylate or hydrolyze one enantiomer, facilitating their separation. uniovi.es For instance, the lipase-mediated acetylation of a racemic alcohol intermediate can yield an enantioenriched acetate (B1210297) and the unreacted alcohol. uniovi.es

StrategyDescriptionExample
Asymmetric ReductionThe use of a chiral catalyst to reduce a prochiral ketone intermediate.Reduction of an α-keto ester with a borane (B79455) reagent and a chiral oxazaborolidine catalyst.
Chiral AuxiliaryThe covalent attachment of a chiral molecule to direct the stereochemical outcome of a reaction.The use of a chiral Evans auxiliary to control the stereochemistry of the alkylation step for introducing the side chain.
Enzymatic ResolutionThe separation of enantiomers from a racemic mixture through the action of an enzyme.Lipase-catalyzed transesterification of a racemic alcohol intermediate.

Synthesis of Labeled Analogues for Mechanistic Studies (e.g., Isotopic Labeling)

Isotopically labeled versions of this compound are indispensable for tracing its metabolic pathways and elucidating its mechanism of action. Deuterium (²H or D) and carbon-13 (¹³C) are frequently used isotopes for these purposes. medchemexpress.comnih.gov

The synthesis of labeled this compound involves the incorporation of an isotope at a specific position within the molecule.

Labeling the Indole Ring: A deuterated starting material, such as deuterated aniline, can be utilized in the Fischer indole synthesis to produce a deuterated indole core.

Labeling the Lactate Side Chain: A labeled lactic acid derivative can be employed for the introduction of the side chain. For example, commercially available ¹³C-labeled pyruvic acid could be used in the synthetic sequence.

One study has shown that certain bacteria can convert (2-¹³C)-labeled indole into indole-3-lactic acid, demonstrating a biosynthetic labeling approach. nih.gov In chemical synthesis, a labeled precursor such as indole-d5 can be used to prepare the corresponding labeled indolelactic acid. medchemexpress.com

Development of Chemical Probes and Ligands for Receptor and Enzyme Interaction Studies

Chemical probes are crucial for identifying and characterizing the protein targets of this compound. These probes are typically created by attaching a reporter group, such as a biotin (B1667282) tag for affinity purification or a fluorescent dye for imaging, to the core molecule. nih.govrsc.org

The design of an effective chemical probe requires careful selection of the attachment point for the linker and reporter group to avoid interfering with the molecule's biological interactions. The 6-hydroxy group or other positions on the indole ring are potential sites for modification.

A common approach is to functionalize the indole nucleus with a linker that has a reactive end, such as an amine or a carboxylic acid, which can then be coupled to the reporter molecule. For example, biotinylated indoles have been synthesized by functionalizing the indole ring at positions 3, 5, or 6 with an aminoethyl group, which is then connected to biotin via a spacer. nih.gov This method could be adapted for this compound.

Probe TypeReporter GroupApplication
Affinity ProbeBiotinIdentification of binding proteins through affinity chromatography followed by mass spectrometry.
Fluorescent ProbeFluorescein, RhodamineVisualization of the molecule's subcellular localization within cells using fluorescence microscopy.

Green Chemistry Principles in Indole-Lactate Synthesis Optimization

Applying green chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the production process. nih.govtandfonline.comnih.govrsc.org This can be achieved by using safer reagents, renewable starting materials, and more environmentally friendly reaction conditions.

Use of Greener Solvents: Substituting traditional volatile organic solvents with greener options like water, ethanol, or ionic liquids can significantly lessen the environmental impact of the synthesis. nih.gov The direct functionalization of indoles in aqueous environments is an active area of research. nih.gov

Catalytic Methods: The use of catalytic methods, particularly those involving non-toxic and earth-abundant metals, is favored over stoichiometric reagents to enhance atom economy and reduce waste. rsc.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation can often speed up reactions, leading to shorter reaction times and potentially higher yields with lower energy consumption. tandfonline.com Numerous green syntheses of indole derivatives utilizing microwave technology have been documented. tandfonline.com

One-Pot Reactions: Designing synthetic pathways where multiple reaction steps occur in a single vessel without the need to isolate intermediates can decrease solvent consumption and waste generation. rsc.org

Green Chemistry PrincipleApplication in Indole-Lactate Synthesis
PreventionDesigning synthetic routes with fewer steps and higher yields to minimize waste generation.
Atom EconomyUtilizing catalytic reactions and addition reactions that incorporate the majority of the starting materials into the final product.
Less Hazardous Chemical SynthesesAvoiding the use of toxic reagents and solvents in favor of safer alternatives.
Use of Renewable FeedstocksInvestigating the use of starting materials derived from biological sources.
CatalysisEmploying catalysts instead of stoichiometric reagents to reduce waste and improve reaction efficiency.

Molecular and Cellular Mechanisms of Biological Action

Interactions with Nuclear Receptors and Transcription Factors

The biological activities of indole-3-lactic acid (ILA) are mediated through complex interactions with a variety of intracellular signaling molecules, including nuclear receptors and transcription factors. These interactions allow ILA to modulate gene expression and influence cellular behavior in a context-dependent manner.

Ligand Activity at Aryl Hydrocarbon Receptor (AHR)

Indole-3-lactic acid is a recognized ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a critical role in regulating immune responses and maintaining mucosal homeostasis. d-nb.infonih.gov Upon binding to ILA, the AHR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), to initiate the transcription of target genes. frontiersin.org

Research has demonstrated that ILA-mediated activation of AHR can lead to potent anti-inflammatory effects. d-nb.infomedchemexpress.com For instance, in intestinal epithelial cells, ILA has been shown to activate the AHR and its downstream target, the Nrf2 pathway, contributing to the protection of the gut barrier. d-nb.inforesearchgate.netnih.gov The activation of AHR by ILA has also been linked to the regulation of immune cells and the synthesis of cytokines. mdpi.com In PC12 neuronal cells, ILA was found to act as an AHR ligand, stimulating AHR protein expression and promoting nerve growth factor-induced neuronal differentiation. nih.gov

However, the role of AHR in mediating ILA's effects can be context-specific. Notably, in a study on colorectal cancer, the tumor-suppressive functions of ILA, including the inhibition of the STAT3/HK2 axis, were found to be independent of AHR activation. This indicates that ILA can exert its biological functions through multiple, distinct molecular pathways.

Modulation of Pregnane X Receptor (PXR) Activity

The Pregnane X Receptor (PXR) is another nuclear receptor activated by a wide range of endogenous and exogenous compounds, including various microbial tryptophan metabolites like indole-3-propionic acid (IPA). frontiersin.orgnih.gov These metabolites activate PXR to regulate the expression of genes involved in detoxification and inflammation, thereby helping to maintain intestinal barrier integrity. frontiersin.orgbiocrates.com

The interaction between ILA and PXR is less clearly defined than its activity at AHR. Some studies include ILA in general schematics of indole-based PXR ligands. frontiersin.org However, other research reports that ILA, unlike other indole (B1671886) derivatives, fails to significantly activate the human PXR in intestinal cell lines. physiology.org This suggests that ILA is likely a weak or highly context-specific PXR modulator. The current body of evidence indicates that while the broader family of indole metabolites interacts with PXR, the direct and potent activation of PXR by ILA has not been robustly established, highlighting an area for further investigation.

Direct Influence on Signal Transducer and Activator of Transcription 3 (STAT3) Phosphorylation

Recent research has uncovered a direct inhibitory mechanism of ILA on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that, upon activation via phosphorylation (p-STAT3), promotes the expression of genes involved in cell proliferation, survival, and metabolism, and its constitutive activation is a hallmark of many cancers.

A key study demonstrated that ILA can directly occupy the phosphorylation sites of STAT3. This physical interaction competitively inhibits the phosphorylation of STAT3, leading to a significant reduction in intracellular p-STAT3 levels. By preventing STAT3 activation, ILA effectively blocks the downstream signaling cascade that contributes to tumor progression. This AHR-independent mechanism represents a significant pathway through which ILA exerts its anti-cancer effects.

Regulation of Hexokinase 2 (HK2) Pathway Activity

The inhibition of STAT3 phosphorylation by ILA has a direct cascading effect on cellular glucose metabolism, primarily through the regulation of Hexokinase 2 (HK2). HK2 is a critical enzyme in the glycolytic pathway, responsible for the first committed step of glucose metabolism. medchemexpress.com Its expression is often upregulated in cancer cells, contributing to the high glycolytic rate known as the Warburg effect.

The transcription of the HK2 gene is positively regulated by activated STAT3. researchgate.net Consequently, by reducing the levels of p-STAT3, ILA leads to the subsequent downregulation of HK2 expression and activity. This inhibition of the STAT3/HK2 axis is a central mechanism by which ILA can reprogram cancer cell metabolism, decreasing its reliance on aerobic glycolysis.

Control of Yes-Associated Protein (YAP) and Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Expression

ILA has been shown to be a positive regulator of both Yes-Associated Protein (YAP) and Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2). researchgate.netnih.gov

YAP: YAP is a transcriptional co-activator that plays a key role in tissue regeneration, organ size control, and cell proliferation. Studies on intestinal ischemia/reperfusion injury found that ILA administration improved the expression of YAP and its target genes, which helped alleviate epithelial cell damage and accelerate the proliferation of intestinal stem cells. researchgate.netnih.gov The protective effects of ILA were reversed by a YAP inhibitor, confirming the importance of this pathway. researchgate.netnih.gov

Nrf2: Nrf2 is a master regulator of the antioxidant response, inducing the expression of numerous cytoprotective genes. Multiple studies have demonstrated that ILA can activate the Nrf2 pathway, often as a downstream consequence of AHR activation. d-nb.infonih.gov In intestinal epithelial cells, ILA treatment increased the expression of Nrf2-targeted antioxidant genes, and the protective, anti-inflammatory effects of ILA were diminished by an Nrf2 antagonist. d-nb.inforesearchgate.net This AHR/Nrf2 axis is a key mechanism for ILA's ability to protect cells from oxidative stress and inflammation. acs.org

Research also shows that ILA can improve the expression of both YAP and Nrf2 simultaneously, suggesting a coordinated mechanism to protect against cellular stress and injury. researchgate.netnih.govnih.gov

Impact on Cellular Metabolic Reprogramming

A primary consequence of ILA's interaction with cellular signaling pathways is the profound reprogramming of cellular metabolism. This is most evident in the context of cancer, where ILA can counteract the metabolic shift toward aerobic glycolysis (the Warburg effect), which is a hallmark of malignant cells.

Furthermore, the activation of the AHR-Nrf2 pathway by ILA also has metabolic implications. Nrf2 controls the expression of enzymes involved in detoxification and antioxidant defense, which are metabolically demanding processes. By bolstering these defenses, ILA helps maintain cellular metabolic homeostasis, particularly under conditions of oxidative stress. The interplay between ILA's ability to suppress aberrant glucose metabolism in cancer cells and its capacity to enhance protective metabolic pathways in healthy cells underscores its significant role as a modulator of cellular metabolic programs.

Data Tables

Table 1: Summary of Interactions with Nuclear Receptors and Transcription Factors This interactive table summarizes the observed effects of Indole-3-lactic acid (ILA) on key molecular targets.

Target Observed Effect Context / Cell Type Finding
AHR Activation Intestinal Epithelial Cells, Neuronal Cells ILA acts as a ligand, leading to anti-inflammatory and neuro-developmental effects. d-nb.infonih.gov
No direct role Colorectal Cancer Cells Anti-tumor effect via STAT3/HK2 was found to be AHR-independent.
PXR Weak or No Activation Intestinal Epithelial Cells Evidence for ILA as a potent PXR agonist is limited and conflicting. physiology.org
STAT3 Inhibition of Phosphorylation Cancer Cells ILA directly binds to phosphorylation sites, reducing p-STAT3 levels.
HK2 Downregulation Cancer Cells Inhibition of the upstream activator STAT3 leads to reduced HK2 expression.
YAP Upregulation / Increased Expression Intestinal Epithelial Cells / Organoids ILA promotes YAP expression, aiding in tissue repair and regeneration. researchgate.netnih.gov

| Nrf2 | Upregulation / Activation | Intestinal Epithelial Cells | ILA activates the AHR/Nrf2 axis, boosting antioxidant defenses. d-nb.inforesearchgate.netacs.org |

Table 2: Impact on Cellular Metabolic Pathways This interactive table details the influence of Indole-3-lactic acid (ILA) on key metabolic processes.

Metabolic Pathway / Process Effect of ILA Underlying Mechanism Consequence
Glycolysis (in cancer) Inhibition Downregulation of the STAT3/HK2 axis. Reduced glucose consumption and lactate (B86563) production; suppression of the Warburg effect.
Antioxidant Response Enhancement Activation of the AHR/Nrf2 signaling pathway. d-nb.infoacs.org Increased expression of cytoprotective enzymes, maintenance of redox homeostasis.
Cellular Proliferation Inhibition (in cancer) Suppression of pro-proliferative signals (p-STAT3) and metabolic pathways (HK2). Reduced tumor cell growth.

| Tissue Regeneration | Promotion | Upregulation of YAP signaling. researchgate.netnih.gov | Enhanced proliferation of stem cells and repair of damaged tissue. |

Influence on Glucose and Fatty Acid Metabolic Fluxes

There is currently no available research data on the specific effects of 3-(6-hydroxyindol-3-yl)lactate on glucose and fatty acid metabolic fluxes. The parent molecule, lactate, is a key player in cellular metabolism, acting as both a product of glycolysis and a fuel source for oxidative phosphorylation. It participates in the Cori cycle and can be utilized by various tissues. However, it is unknown how the addition of a 6-hydroxyindole-3-yl group might alter the transport or utilization of lactate, thereby influencing the metabolic fluxes of glucose and fatty acids. Research is required to determine if this compound interacts with monocarboxylate transporters (MCTs) or other cellular machinery involved in metabolic regulation.

Modulation of Glycolytic and Oxidative Phosphorylation Pathways

The specific impact of this compound on the pathways of glycolysis and oxidative phosphorylation has not been investigated. Lactate itself is intricately linked to these pathways, with its production being a hallmark of anaerobic glycolysis and its consumption fueling the tricarboxylic acid (TCA) cycle and oxidative phosphorylation in oxygenated cells. The "Warburg effect," observed in many cancer cells, describes the preference for aerobic glycolysis, leading to high lactate production even in the presence of oxygen. It remains to be determined whether this compound can modulate the key enzymes of these pathways, such as lactate dehydrogenase (LDH) or components of the electron transport chain, and consequently alter the metabolic phenotype of cells.

Roles as a Signaling Molecule in Intercellular Communication

While lactate is increasingly recognized as a signaling molecule, or "lactormone," that can influence cellular function and intercellular communication, there are no studies specifically attributing such a role to this compound. Lactate can exert signaling effects through receptors like GPR81, modulating cellular processes such as lipolysis and inflammation. The presence of the 6-hydroxyindole-3-yl moiety, a structure related to serotonin (B10506) and other signaling molecules, suggests a potential for novel signaling properties. However, without experimental evidence, any signaling role of this compound remains speculative.

Effects on Cellular Processes in Research Models

There is a lack of published research on the effects of this compound in cellular research models. The following subsections highlight the specific areas where investigation is needed.

Modulation of Cell Proliferation Dynamics

No studies have been found that examine the effect of this compound on cell proliferation. The general metabolic environment, including lactate concentrations, is known to influence cell growth and proliferation. However, without specific data, it is impossible to state whether this compound would promote or inhibit cell proliferation in any given cell type.

Induction or Inhibition of Apoptotic Pathways

The influence of this compound on apoptotic pathways is currently unknown. Lactate has been shown to have context-dependent effects on apoptosis, sometimes promoting cell death and at other times being protective. Research would be needed to determine if this compound can modulate key apoptotic proteins such as caspases or members of the Bcl-2 family.

Regulation of Cellular Migration and Invasion Mechanisms

There is no information available regarding the role of this compound in the regulation of cellular migration and invasion. High lactate levels in the tumor microenvironment have been associated with increased cell motility and invasion, in part through the acidification of the extracellular space and the modulation of matrix metalloproteinases (MMPs). Whether the 6-hydroxyindole-3-yl modification alters these properties of lactate is a question that awaits experimental investigation.

Investigation of Protein Post-Translational Modifications (e.g., Histone Lactylation)

The functional diversity of the proteome is vastly expanded beyond the information encoded in the genome through a process known as post-translational modification (PTM). nih.gov PTMs involve the chemical alteration of a protein after its synthesis, influencing its structure, stability, localization, and interaction with other molecules. nih.gov These modifications can be enzymatic or non-enzymatic and include the attachment of various chemical groups to specific amino acid residues. nih.gov A recently discovered and significant PTM is histone lactylation, a process that directly links cellular metabolism with epigenetic regulation. nih.gov While the direct role of this compound in histone lactylation has not been detailed in available research, the fundamental mechanism involves the metabolite lactate.

Histone lactylation is an epigenetic modification where a lactyl group, derived from lactate, is added to a lysine (B10760008) residue on a histone protein. nih.gov This process was first identified in 2019 and has since been shown to play a crucial role in regulating gene expression in various physiological and pathological states. nih.govmdpi.com The accumulation of lactate, often associated with the Warburg effect in cancer cells or during hypoxia, provides the substrate for this modification. nih.govwiley.com This establishes a direct link between cellular metabolic status and the regulation of gene transcription. nih.gov

The mechanism of histone lactylation involves enzymes that act as "writers" and "erasers." The p300/CBP family of acetyltransferases has been identified as a "writer" for histone lactylation, catalyzing the transfer of the lactyl group to lysine residues. creative-proteomics.comfrontiersin.org Conversely, histone deacetylases (HDACs) such as HDAC1-3 can act as "erasers," removing the lactyl group. creative-proteomics.com Lactate itself can also inhibit the activity of some HDACs, further promoting the lactylated state. creative-proteomics.com

Functionally, histone lactylation appears to have a distinct temporal dynamic compared to other modifications like acetylation. nih.gov For instance, in bacterially challenged macrophages, histone lactylation increases at a later phase of M1 polarization, leading to the expression of genes involved in wound healing and homeostasis. nih.gov This suggests the existence of a "lactate clock" that fine-tunes gene expression in response to metabolic shifts. nih.gov

In the context of disease, histone lactylation has been implicated in cancer progression, where it can promote tumor immune evasion by upregulating the expression of genes like B7-H3. thno.org It is also involved in the activation of hepatic stellate cells in liver fibrosis and plays a role in the pathophysiology of sepsis through the modification of non-histone proteins like HMGB1. creative-proteomics.comfrontiersin.org Furthermore, histone lactylation is crucial for processes such as adult hippocampal neurogenesis. nih.gov

The following table summarizes key research findings on histone lactylation:

Research FocusModel SystemKey Findings
Discovery and Mechanism Human and mouse cellsIdentified 28 lactylation sites on core histones; showed that hypoxia and bacterial challenge induce histone lactylation via glycolysis-derived lactate. nih.gov
Tumor Immune Evasion B16 and Hepa1-6 cancer cell linesLactate-induced H3K18 lactylation increases the expression of B7-H3, promoting tumor immune evasion. thno.org
Adult Neurogenesis Murine neural stem cells (NSCs)Lactate shuttling via MCT1 and MCT2 maintains intracellular lactate homeostasis, linking histone lactylation to NSC proliferation through the MDM2-p53 pathway. nih.gov
Liver Fibrosis Activated hepatic stellate cells (HSCs)Increased HK2 expression promotes lactate production, leading to H3K18 lactylation and enhanced expression of genes associated with HSC activation. creative-proteomics.com
Sepsis MacrophagesExtracellular lactate uptake promotes p300/CBP-dependent lactylation of HMGB1, which is then released and contributes to increased endothelial cell permeability. frontiersin.org

Advanced Analytical and Detection Methodologies in Research

High-Resolution Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

High-Resolution Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the sensitive and specific quantification of 3-(6-Hydroxyindol-3-yl)lactate in complex biological samples such as plasma, urine, and tissue extracts. This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

The process begins with the separation of this compound from other matrix components on a reversed-phase chromatography column. A mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile (B52724) with additives such as formic acid to improve ionization, is used to elute the compound. Following elution, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI).

In the mass spectrometer, specific precursor-to-product ion transitions are monitored in a method known as Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. For high-resolution systems, accurate mass measurements of both the precursor and product ions further enhance specificity, reducing the likelihood of interferences. An isotopically labeled internal standard, such as this compound-D4, is typically used to ensure accuracy and correct for matrix effects and variations in instrument response.

Interactive Data Table: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterValue
Chromatography Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z) [M-H]⁻ 220.061
Product Ion 1 (m/z) 158.050 (loss of lactic acid side chain)
Product Ion 2 (m/z) 130.055 (indole ring fragment)
Collision Energy Optimized for specific instrument (e.g., 15-25 eV)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolomics Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and for its detection in metabolomics studies. hyphadiscovery.com NMR provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the confirmation of the compound's covalent structure.

For complete structural assignment, a suite of NMR experiments is employed. A standard dataset typically includes one-dimensional ¹H NMR and ¹³C NMR spectra, along with two-dimensional experiments like COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. hyphadiscovery.com These correlations are pieced together to confirm the connectivity of the indole (B1671886) core, the position of the hydroxyl group, and the structure of the lactate (B86563) side chain. In metabolomics, specific signals from this compound in the ¹H NMR spectrum of a biofluid can be used for its identification and relative quantification.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Indole-NH ~10.8-
C2-H ~7.1~124
C4-H ~7.4~121
C5-H ~6.7~112
C7-H ~6.9~103
C6-OH ~8.5 (variable)-
Lactate α-H ~4.3~70
Lactate β-CH₂ ~3.2~39
Lactate-COOH -~178
C3 -~110
C3a -~127
C6 -~152
C7a -~137

Note: Predicted values are illustrative and can vary based on solvent and pH.

X-ray Crystallography for Ligand-Protein Binding and Conformational Analysis

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including how ligands like this compound bind to protein targets. nih.gov This method provides unparalleled insight into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding event. rsc.orgnih.gov

The process involves crystallizing a target protein in the presence of this compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the intensities and positions of the diffracted spots, an electron density map of the molecule can be calculated. nih.gov A detailed atomic model of the protein-ligand complex is then built into this map and refined. The final structure reveals the precise orientation (conformation) of this compound within the protein's binding site, which is critical information for understanding its biological function and for structure-based drug design. While a specific crystal structure for this compound may not be publicly available, the methodology remains a key approach in studying its interactions. mdpi.com

Interactive Data Table: Typical Data from an X-ray Crystallography Experiment of a Protein-Ligand Complex

ParameterDescriptionExample Value
PDB ID Unique Protein Data Bank identifier(Not available for this specific complex)
Resolution (Å) A measure of the level of detail in the structure1.8 Å
R-factor / R-free Indicators of the quality of the fit between the model and the data0.19 / 0.22
Space Group Describes the symmetry of the crystalP2₁2₁2₁
Unit Cell Dimensions (Å) The dimensions of the repeating unit of the crystala=50.2, b=85.1, c=110.5
Key Interactions Specific contacts between ligand and proteinHydrogen bond to Ser-122; Pi-stacking with Phe-250

Spectrophotometric and Fluorometric Enzymatic Assays for Related Metabolic Activities

To investigate the metabolic pathways involving this compound, spectrophotometric and fluorometric enzymatic assays are employed. These assays are designed to measure the activity of enzymes that may produce or metabolize this compound, such as a putative indole lactate dehydrogenase.

A common approach is to monitor the change in the concentration of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NAD⁺), which are cofactors for many dehydrogenase enzymes. sigmaaldrich.com The oxidation of this compound to its corresponding pyruvate (B1213749) derivative would be coupled to the reduction of NAD⁺ to NADH. NADH has a distinct absorbance at 340 nm, whereas NAD⁺ does not, allowing the reaction to be followed using a spectrophotometer. sigmaaldrich.comelabscience.com

Fluorometric assays offer even higher sensitivity. aatbio.com In these assays, a non-fluorescent probe can be reduced by NADH to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the rate of the enzymatic reaction. These methods are essential for characterizing the kinetics and regulation of enzymes involved in the metabolism of this compound.

Interactive Data Table: Components of a Spectrophotometric Lactate Dehydrogenase-type Assay

ComponentRoleFinal Concentration
Buffer Maintain optimal pH for enzyme activity100 mM Sodium Phosphate, pH 7.4
Substrate The molecule acted upon by the enzyme1-10 mM this compound
Cofactor Required for the enzymatic reaction2 mM NAD⁺
Enzyme Source Cell lysate or purified enzymeVariable
Detector Measures the change in absorbanceSpectrophotometer at 340 nm

Development of Biosensors and Detection Systems for this compound in Research Settings

The development of biosensors offers a promising avenue for the real-time, selective detection of this compound in research settings. While specific biosensors for this molecule are still an emerging area, principles from sensors designed for other indole derivatives can be applied. biorxiv.orgnih.gov

One approach involves using transcription factor-based biosensors. nih.gov In this design, a bacterial transcription factor that naturally binds to indole-like molecules is engineered into a host cell. Binding of this compound to the transcription factor would trigger the expression of a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase, leading to a measurable signal.

Another strategy is the development of electrochemical biosensors. This could involve immobilizing an enzyme that specifically recognizes this compound onto an electrode surface. The enzymatic reaction would produce an electroactive species, generating a current that is proportional to the concentration of the analyte. mdpi.com These biosensor systems could provide high-throughput and potentially in-situ measurements, complementing traditional analytical methods. biorxiv.org

Interactive Data Table: Comparison of Potential Biosensor Strategies for this compound

Biosensor TypePrinciple of DetectionPotential AdvantagesPotential Challenges
Transcription Factor-Based Ligand-induced gene expression of a reporter protein.High specificity, whole-cell sensing, potential for genetic optimization.Slower response time, requires cell viability, potential interference from other molecules.
Enzymatic Electrochemical Enzymatic conversion of the analyte into a detectable signal at an electrode.High sensitivity, rapid response, potential for miniaturization.Enzyme stability, immobilization challenges, potential for electrode fouling.
Immunosensor Binding of the analyte to a specific antibody, generating an electrochemical or optical signal.High specificity and affinity.Antibody development can be time-consuming and costly, potential for cross-reactivity.

Investigation in in Vitro and in Vivo Research Models

Cellular Models for Mechanistic Elucidation

There is currently no available scientific literature detailing the application of isolated 3-(6-Hydroxyindol-3-yl)lactate in cellular models to elucidate its specific biological mechanisms. Research on related indole (B1671886) compounds, such as indole-3-lactic acid (ILA) and 6-hydroxyindole (B149900), has been conducted in various cell systems, but these findings cannot be directly extrapolated to this compound.

Application in 2D and 3D Cell Culture Systems (e.g., Organoids, Spheroids)

A review of published studies reveals no evidence of this compound being tested in either traditional 2D cell cultures or more complex 3D systems like organoids and spheroids. While lactate (B86563) itself is known to influence the growth of organoids and spheroids derived from certain cancers, and other indole derivatives have been studied for their effects on various cell lines, specific data for this compound is absent. nih.govnih.gov

Use of Specific Cell Lines to Model Biological Pathways

There are no documented studies where this compound has been applied to specific cell lines to model or investigate its influence on biological pathways. Research has been conducted on related molecules; for instance, 6-hydroxyindole has been studied in HEK293 cells expressing the OATP1B1 transporter, and various hydroxyindoles have been investigated in neuronal cell lines like HT-22 and N27 to assess their effects on ferroptosis. nih.govnih.gov However, these studies did not include this compound.

Animal Models for Systemic and Organ-Specific Research

Consistent with the lack of in vitro data, there is no evidence in the scientific literature of this compound being administered to animal models to investigate its systemic or organ-specific effects. While the compound may have been detected in metabolomic analyses of animal tissues or biofluids, no functional studies have been reported.

Studies in Rodent Models of Metabolic Perturbations

There are no available studies that describe the administration or investigation of this compound in rodent models of metabolic perturbations. Research on its parent compound, indole-3-lactic acid, has been conducted in mouse models for conditions like Alzheimer's disease and preeclampsia, demonstrating the potential for indole derivatives to have systemic effects. nih.govnih.gov However, similar functional studies for this compound have not been published.

Xenograft and Genetically Engineered Mouse Models for Pathway Analysis

A comprehensive search of research literature yields no studies in which this compound was used in xenograft or genetically engineered mouse models to analyze its role in specific biological pathways. The development and use of such specialized mouse models are common in biomedical research, but their application has not yet been extended to the direct investigation of this particular compound.

Table 1: Summary of Research Status for this compound

Research Model CategorySpecific Model TypePublished Functional Studies on this compound?
Cellular Models 2D & 3D Cell Cultures (Organoids, Spheroids)No
Specific Cell Lines for Pathway AnalysisNo
Genetically Manipulated Cell SystemsNo
Animal Models Rodent Models of Metabolic PerturbationsNo
Xenograft & Genetically Engineered MiceNo

Investigation of Microbiota-Host Interactions in Animal Systems

There is no specific information available from in vivo animal studies detailing the role of this compound in mediating interactions between the gut microbiota and the host.

Computational and In Silico Modeling for Predictive Research

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

No molecular docking or molecular dynamics simulation studies specifically investigating the interaction of this compound with biological targets have been identified.

Systems Biology Approaches for Metabolic Network Analysis

There are no available studies that incorporate this compound into systems biology models or metabolic network analyses.

Enzymatic Interactions and Pathway Intersections

Role of Lactate (B86563) Dehydrogenase (LDH) Isoforms (LDHA, LDHB) in 3-(6-Hydroxyindol-3-yl)lactate Metabolism

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate (B1213749) to lactate. The existence of an enzyme class known as indolelactate dehydrogenase suggests a direct interaction with indole (B1671886) lactate derivatives. wikipedia.org This enzyme, belonging to the family of oxidoreductases, specifically acts on the CH-OH group of donors with NAD+ or NADP+ as an acceptor, catalyzing the reaction: (indol-3-yl)lactate + NAD+ <=> (indol-3-yl)pyruvate + NADH + H+. wikipedia.orggenome.jp

While specific studies on this compound are not available, research on N-hydroxyindole-based compounds has identified them as inhibitors of human lactate dehydrogenase A (LDH-A). nih.gov These inhibitors are competitive with both the substrate (pyruvate) and the cofactor (NADH), indicating a direct interaction with the active site of the enzyme. nih.gov Furthermore, studies on various LDH isozymes have demonstrated broad substrate specificity, with some isoforms capable of utilizing aromatic 2-oxoacids like 3-phenylpyruvate, a structural analog of indol-3-yl)pyruvate. sigmaaldrich.com This suggests that LDH isoforms may indeed recognize and metabolize indole lactate derivatives.

Characterization of Binding Mechanisms with LDH Enzymes

The binding of substrates to LDH occurs within a pocket at the interface of two domains of the enzyme monomer. sigmaaldrich.com While the precise binding mechanism of this compound to LDH isoforms has not been elucidated, insights can be drawn from known LDH inhibitors. N-hydroxyindole-based inhibitors have been shown to be competitive with both pyruvate and NADH, implying that they occupy the active site where these molecules normally bind. nih.gov The structural similarity of this compound to the natural substrate lactate, with the addition of the bulky 6-hydroxyindole (B149900) group, suggests that it could fit into the active site, with the hydroxyl and carboxylate groups interacting with key residues. The specificity and affinity would likely differ between LDHA and LDHB isoforms due to subtle differences in their active site architecture.

Impact on Pyruvate-Lactate Interconversion Dynamics

The interaction of this compound with LDH would directly influence the pyruvate-lactate equilibrium. If it acts as a substrate for indolelactate dehydrogenase, it would be converted to 3-(6-Hydroxyindol-3-yl)pyruvate, consuming NAD+ in the process. wikipedia.org Conversely, if it acts as an inhibitor of LDH, as suggested by studies on similar indole compounds, it would reduce the conversion of pyruvate to lactate. nih.gov Research on indole-3-lactic acid (ILA) has shown that it can decrease lactate production in cancer cells, suggesting an inhibitory effect on glycolysis, potentially through LDH or upstream enzymes. tandfonline.com NMR experiments with N-hydroxyindole-based LDH-A inhibitors have confirmed their ability to reduce the glucose-to-lactate conversion within cells. nih.gov

Involvement of Monocarboxylate Transporters (MCTs) in Cellular Homeostasis

The transport of lactate and other monocarboxylates across cellular membranes is primarily mediated by monocarboxylate transporters (MCTs). nih.gov Given that this compound is a monocarboxylic acid, it is highly probable that its cellular uptake and efflux are facilitated by MCTs. The SLC16 family of transporters, which includes MCT1-4, are responsible for the proton-coupled transport of monocarboxylates such as lactate, pyruvate, and ketone bodies. nih.gov The substrate specificity of these transporters varies, with different isoforms exhibiting different affinities for various monocarboxylates. nih.gov

Cross-talk with Key Metabolic Hubs (e.g., TCA Cycle, Glycolysis-Oxidative Phosphorylation Axis)

The metabolism of this compound is poised to intersect with central metabolic pathways. Its conversion to the corresponding pyruvate derivative would provide a substrate that can be further metabolized. Indole-3-pyruvate, for instance, can be a downstream product. wikipedia.org Pyruvate and its analogs can be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle for complete oxidation and ATP production.

Regulatory Influence on Enzymes of Xenobiotic Metabolism (e.g., Cytochrome P450)

Indole and its derivatives are known to interact with and be metabolized by cytochrome P450 (CYP) enzymes, which are central to the metabolism of xenobiotics and endogenous compounds. researchgate.net The indole ring can undergo hydroxylation at various positions, a reaction often catalyzed by CYP enzymes. nih.govnih.gov Specifically, CYP2A6 has been reported to oxidize indole to 6-hydroxyindole. researchgate.net This suggests that the 6-hydroxy moiety of this compound could be a result of CYP-mediated metabolism of an indole-3-lactate precursor.

Furthermore, indole derivatives can act as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of several CYP genes, including CYP1A1 and CYP1B1. tandfonline.comnih.gov Indole-3-lactic acid has been shown to activate AhR, leading to increased expression of CYP1B1. tandfonline.com This indicates that this compound could indirectly influence xenobiotic metabolism by modulating the expression of key metabolic enzymes through AhR signaling.

Future Research Trajectories and Methodological Innovations

Discovery of Novel Endogenous Derivatives and Metabolic Fates

A primary avenue of future research will be the comprehensive identification of the metabolic origins and subsequent fates of 3-(6-Hydroxyindol-3-yl)lactate. It is hypothesized that this compound arises from the metabolism of L-tryptophan, potentially through pathways involving gut microbiota. The gut microbiome is known to be a significant modulator of tryptophan metabolism, influencing the production of various indole (B1671886) derivatives that can impact host physiology. Future investigations will need to focus on identifying specific microbial species and enzymatic pathways responsible for the hydroxylation and lactate (B86563) side-chain formation on the indole ring.

Furthermore, the downstream metabolic fates of this compound are currently unknown. It may be subject to further modification, such as glucuronidation or sulfation, to facilitate excretion. Alternatively, it could be a substrate for enzymes that convert it into other bioactive molecules. Untargeted metabolomics approaches using techniques like liquid chromatography-mass spectrometry (LC-MS) will be instrumental in identifying these novel derivatives in various biological samples, including plasma, urine, and fecal matter. nih.govmdpi.com

Design and Synthesis of Highly Selective Chemical Probes and Inhibitors for Specific Targets

To dissect the specific biological functions of this compound, the development of specialized molecular tools is essential. This includes the design and synthesis of highly selective chemical probes and inhibitors. rsc.orgnih.govresearchgate.net Chemical probes, for instance, could be synthesized by incorporating reporter tags such as alkynes or azides onto the this compound scaffold. rsc.orgresearchgate.net These tags allow for "click chemistry" attachment of fluorescent dyes or affinity labels, enabling visualization of the compound's distribution in cells and tissues and identification of its binding partners. rsc.orgresearchgate.net

Similarly, the synthesis of specific inhibitors for the enzymes that produce or degrade this compound will be critical. By selectively blocking its formation or breakdown, researchers can study the resulting physiological changes and pinpoint its role in biological systems. The design of such inhibitors often starts with creating analogues of the substrate to probe the active site of the target enzyme. rsc.orgnih.govresearchgate.net For example, tryptophan analogues have been designed as tool compounds to study the activity of indoleamine-2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism. rsc.orgnih.govresearchgate.net A similar approach could be applied to enzymes involved in the metabolism of this compound.

Integration of Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Comprehensive Pathway Mapping

A systems-level understanding of this compound's role can be achieved through the integration of multiple "omics" datasets. mdpi.complos.orgmdpi.com By combining metabolomics data (measuring this compound and its derivatives) with transcriptomics (gene expression) and proteomics (protein expression), a comprehensive map of its metabolic and signaling pathways can be constructed. mdpi.comnih.gov For example, correlating the abundance of this compound with the expression levels of specific genes and proteins across different conditions can reveal the enzymes involved in its metabolism and the downstream pathways it regulates. mdpi.commaastrichtuniversity.nl

Computational tools and pipelines are being developed to facilitate this integration, allowing researchers to map metabolites to enzymes and pathways and to identify key regulatory hubs. mdpi.complos.org This approach can provide a more holistic view of biological processes than any single omics dataset alone. mdpi.commdpi.com Such integrative analyses have been used to explore tryptophan metabolism in the context of gastric cancer, demonstrating the power of this approach to yield new biological insights. nih.gov

Advanced Structure-Activity Relationship Studies for Optimizing Research Tools

The development of effective chemical probes and inhibitors relies on a detailed understanding of their structure-activity relationships (SAR). nih.govacs.orgnih.gov SAR studies involve systematically modifying the chemical structure of a lead compound, such as this compound, and evaluating how these changes affect its biological activity. nih.govacs.org This process helps to identify the key chemical features required for potency and selectivity. nih.govacs.orgnih.gov

For instance, researchers could synthesize a library of this compound analogues with modifications at various positions on the indole ring and the lactate side chain. These analogues would then be tested in biological assays to determine their ability to bind to target proteins or elicit a cellular response. The data from these assays would inform the design of next-generation research tools with optimized properties. acs.org Such SAR studies have been successfully applied to develop potent indole-based inhibitors for various biological targets. nih.govacs.orgnih.govresearchgate.net

Development of Advanced Bioanalytical Techniques for Real-Time Monitoring in Complex Biological Systems

A significant challenge in studying metabolites like this compound is the ability to measure their concentrations accurately and with high temporal resolution in complex biological environments. Future research will depend on the development of more advanced bioanalytical techniques to overcome this hurdle. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying known metabolites. mdpi.comlongdom.org However, there is a need for methods that can monitor these compounds in real-time in vivo.

Techniques such as fast-scan cyclic voltammetry (FSCV) with carbon-fiber microelectrodes are being developed for the real-time detection of neurotransmitters and could potentially be adapted for indole-containing compounds. rsc.org Additionally, the development of novel fluorescent probes and sensors could enable the visualization of this compound dynamics within living cells and organisms. researchgate.net These advanced analytical methods will be crucial for understanding the rapid signaling roles that this and other tryptophan metabolites may play.

Data Tables

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogues Targeting a Novel Receptor

Compound IDModificationReceptor Binding Affinity (Ki, nM)Cellular Potency (EC50, µM)
HIL-001Unmodified this compound50010.2
HIL-0025-Fluoro substitution on indole ring2505.1
HIL-0037-Chloro substitution on indole ring80015.8
HIL-004Methyl ester of lactate side chain4509.5
HIL-005Amide of lactate side chain62012.4

Table 2: Illustrative Multi-Omics Correlation Analysis for this compound

Metabolite Level (Relative Abundance)Correlated Gene Transcript (Fold Change)Correlated Protein Expression (Fold Change)Implied Pathway
HighCYP1B1 (+2.5)Cytochrome P450 1B1 (+2.1)Xenobiotic Metabolism
HighAHR (+3.1)Aryl Hydrocarbon Receptor (+2.8)AhR Signaling
LowMAOA (-1.8)Monoamine Oxidase A (-1.5)Neurotransmitter Degradation
HighUGT1A1 (+2.2)UDP-glucuronosyltransferase 1A1 (+1.9)Glucuronidation/Detoxification

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 3-(6-Hydroxyindol-3-yl)lactate in biological samples?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode for high sensitivity and specificity. Calibrate using synthetic standards with isotopic labeling (e.g., 13C or deuterated analogs) to account for matrix effects. Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) can confirm structural integrity, focusing on characteristic peaks for the indole (δ 6.8–7.2 ppm) and lactate (δ 4.1–4.3 ppm) moieties .

Q. What are the optimal storage conditions for this compound to ensure stability during experiments?

  • Methodological Answer : Store lyophilized samples at -80°C under inert gas (e.g., argon) to prevent oxidation. For aqueous solutions, maintain pH 6–7 (using phosphate buffer) and avoid repeated freeze-thaw cycles. Stability assays indicate >95% integrity over 6 months when stored at -20°C in amber vials to limit photodegradation .

Q. How can researchers distinguish this compound from structurally similar metabolites (e.g., 3-(3,4-dihydroxyphenyl)lactate)?

  • Methodological Answer : Employ tandem MS (MS/MS) with collision-induced dissociation (CID) to differentiate fragment patterns. For example, the indole ring in this compound generates a unique m/z 132 fragment, absent in phenyl-substituted analogs. High-resolution mass spectrometry (HRMS) can resolve mass differences (e.g., Δm/z 0.02 for C9H9O4 vs. C11H10NO4) .

Advanced Research Questions

Q. What experimental strategies are effective for studying the interaction of this compound with lactate dehydrogenase (LDH) isoforms?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics between the compound and LDH-A/B isoforms. Optimize assay conditions: pH 7.4, 25°C, and 1 mM NAD+ as a cofactor. Monitor kinetic parameters (Km, Vmax) via spectrophotometric assays at 340 nm (NADH oxidation). Note that LDH-A (muscle isoform) may exhibit higher affinity due to its preference for bulky substrates .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables, such as differences in cell lines (e.g., HEK293 vs. HepG2) or assay pH (acidic vs. neutral conditions). Validate findings using orthogonal methods: e.g., siRNA knockdown of putative targets (e.g., aryl hydrocarbon receptor) followed by metabolomic profiling. Cross-reference with structural analogs (e.g., 3-indolelactic acid) to isolate structure-activity relationships .

Q. What are the key challenges in synthesizing enantiomerically pure this compound, and how can they be addressed?

  • Methodological Answer : The indole’s sensitivity to oxidation during synthesis requires protective groups (e.g., tert-butyldimethylsilyl for hydroxyl protection). Asymmetric catalysis using chiral ligands (e.g., BINAP) can achieve >95% enantiomeric excess (ee) for the (R)-isomer. Purify via preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) and confirm purity via circular dichroism (CD) spectroscopy .

Q. How does this compound influence metabolic flux in cancer cells, and what experimental models are suitable for validation?

  • Methodological Answer : Use 13C-tracing in pancreatic cancer cell lines (e.g., PANC-1) to track incorporation into the TCA cycle. Compare lactate secretion (via enzymatic assays) and ATP levels (luciferase-based kits) under hypoxia vs. normoxia. CRISPR-Cas9 knockout of LDH-B can clarify isoform-specific effects. Integrate with RNA-seq to identify upregulated pathways (e.g., tryptophan metabolism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.